Cas no 2770545-16-7 (1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine)
![1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine structure](https://ja.kuujia.com/scimg/cas/2770545-16-7x500.png)
1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine 化学的及び物理的性質
名前と識別子
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- 1-{2-oxaspiro[4.6]undecan-3-yl}methanamine
- 2770545-16-7
- EN300-37399237
- 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine
-
- インチ: 1S/C11H21NO/c12-8-10-7-11(9-13-10)5-3-1-2-4-6-11/h10H,1-9,12H2
- InChIKey: RNYPYHDUMNTTBV-UHFFFAOYSA-N
- ほほえんだ: O1C(CN)CC2(C1)CCCCCC2
計算された属性
- せいみつぶんしりょう: 183.162314293g/mol
- どういたいしつりょう: 183.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 35.2Ų
1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37399237-5.0g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 5.0g |
$3147.0 | 2023-07-06 | ||
Enamine | EN300-37399237-2.5g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 2.5g |
$2127.0 | 2023-07-06 | ||
Enamine | EN300-37399237-10.0g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 10.0g |
$4667.0 | 2023-07-06 | ||
Enamine | EN300-37399237-0.05g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 0.05g |
$912.0 | 2023-07-06 | ||
Enamine | EN300-37399237-0.1g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 0.1g |
$956.0 | 2023-07-06 | ||
Enamine | EN300-37399237-0.25g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 0.25g |
$999.0 | 2023-07-06 | ||
Enamine | EN300-37399237-0.5g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 0.5g |
$1043.0 | 2023-07-06 | ||
Enamine | EN300-37399237-1.0g |
1-{2-oxaspiro[4.6]undecan-3-yl}methanamine |
2770545-16-7 | 1.0g |
$1086.0 | 2023-07-06 |
1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Wei Chen Nanoscale, 2015,7, 6957-6990
1-{2-Oxaspiro[4.6]undecan-3-yl}methanamineに関する追加情報
Comprehensive Overview of 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine (CAS No. 2770545-16-7): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine (CAS No. 2770545-16-7) has emerged as a compound of significant interest. This spirocyclic amine derivative is characterized by its unique 2-Oxaspiro[4.6]undecane backbone, which imparts distinct structural and functional properties. Researchers and industry professionals are increasingly exploring its potential in drug discovery, material science, and specialty chemical applications. The compound's methanamine moiety further enhances its reactivity, making it a versatile intermediate for synthetic transformations.
The structural complexity of 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine has sparked discussions about its role in addressing modern challenges in medicinal chemistry. With the growing demand for novel scaffolds in central nervous system (CNS) drug development, this compound's spirocyclic framework offers advantages in blood-brain barrier permeability and target engagement. Recent studies highlight its potential as a building block for GPCR-targeted therapeutics, a hot topic in AI-driven drug design platforms. The compound's CAS No. 2770545-16-7 has become a frequently searched identifier in pharmaceutical patent databases, reflecting its commercial relevance.
From a synthetic chemistry perspective, 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine presents interesting challenges and opportunities. The oxaspiro ring system requires specialized approaches for stereocontrol during synthesis, a subject of numerous organic chemistry forum discussions. Its undecane ring size contributes to conformational rigidity, a property increasingly valued in proteolysis-targeting chimera (PROTAC) development. These characteristics align with current industry trends toward three-dimensional molecular architectures in lead optimization programs.
The physicochemical profile of 2770545-16-7 makes it particularly suitable for high-throughput screening applications. Its balanced lipophilicity (predicted LogP ~2.1) and molecular weight (approximately 183 g/mol) fall within desirable ranges for fragment-based drug discovery. These properties have led to its inclusion in several commercial screening libraries, with growing demand from biotech startups focusing on neurodegenerative disease targets. The compound's methanamine group also provides a convenient handle for structure-activity relationship (SAR) exploration through derivatization.
In material science applications, the spiro[4.6]undecane core of this compound has shown promise in advanced polymer formulations. Its rigid yet somewhat flexible structure can influence thermal stability and mechanical properties when incorporated into specialty resins. This has generated interest among researchers working on high-performance coatings and electronic materials, particularly in the context of sustainable chemistry initiatives. The compound's potential in green chemistry applications is currently under investigation by several academic groups.
Analytical characterization of 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine presents specific considerations. The spirocyclic oxygen atom influences its NMR spectral properties, while the amine functionality requires careful handling during HPLC method development. These analytical challenges have become discussion points in pharmaceutical quality control circles, especially with increasing regulatory emphasis on genotoxic impurity control. Proper characterization of this compound is essential given its growing use in GMP-compliant synthesis workflows.
The commercial landscape for CAS No. 2770545-16-7 reflects broader trends in fine chemical supply chains. With pharmaceutical companies seeking more diverse chemical space for screening, suppliers have responded by expanding their catalogs of spirocyclic building blocks. Market analysis indicates steady growth in demand for this particular compound, driven by both academic research and industrial R&D applications. Several custom synthesis providers now offer kilogram-scale production capabilities, suggesting its transition from research curiosity to practical synthetic intermediate.
Looking forward, the scientific community anticipates expanded applications for 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine across multiple disciplines. Its structural features align well with current priorities in drug discovery, including the need for three-dimensionality and fractional sp3 character in lead compounds. As machine learning approaches to molecular design advance, compounds like this with well-defined conformational preferences are likely to see increased utilization. The unique 2-Oxaspiro[4.6]undecane scaffold may also find applications beyond life sciences, potentially in functional materials or catalysis.
For researchers working with 2770545-16-7, several practical considerations merit attention. The compound's stability profile suggests storage under inert atmosphere for long-term preservation, while its amine group requires standard protective measures during handling. Synthetic protocols for this molecule continue to evolve, with recent literature emphasizing asymmetric synthesis approaches to access enantiomerically pure material. These methodological advances support the growing importance of chiral spirocycles in modern medicinal chemistry programs.
In conclusion, 1-{2-Oxaspiro[4.6]undecan-3-yl}methanamine represents an intriguing case study in how structural complexity can translate to practical utility across scientific disciplines. Its CAS No. 2770545-16-7 serves as a gateway to an expanding body of research exploring this molecule's potential. As the chemical industry continues to prioritize molecular innovation, compounds featuring such spirocyclic architectures are poised to play increasingly important roles in addressing contemporary scientific and technological challenges.
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